Lumefantrine-d9
Description
Significance of Stable Isotope Labeling in Modern Drug Discovery and Development Methodologies
The application of stable isotope labeling is integral throughout the drug discovery and development pipeline, offering precision and accuracy that accelerates the entire process. metsol.com One of its most critical roles is in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. musechem.comdiagnosticsworldnews.comnih.gov By tracing the isotopically labeled drug, researchers can meticulously map its journey through the body, identifying how it is absorbed, where it distributes, the metabolic pathways it undergoes, and how it is ultimately eliminated. acs.org This detailed understanding of a drug's disposition is fundamental to evaluating its potential as a therapeutic agent. diagnosticsworldnews.com
Furthermore, stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. scispace.comnih.govcerilliant.com An internal standard is a compound of known quantity added to a biological sample (like plasma or urine) to correct for variations that can occur during sample processing and analysis. wuxiapptec.comaptochem.com Because a SIL internal standard has nearly identical chemical and physical properties to the drug being measured (the analyte), it experiences the same losses during extraction and the same variations in instrument response. wuxiapptec.combioanalysis-zone.com This co-behavior allows for highly accurate and precise quantification of the drug's concentration, which is crucial for pharmacokinetic studies that determine how a drug's concentration in the body changes over time. acanthusresearch.comclearsynth.com This precision is vital for regulatory submissions to agencies like the FDA. metsol.com
The use of SIL internal standards significantly improves method reliability by compensating for matrix effects—interference from other components in a biological sample that can suppress or enhance the instrument's signal. wuxiapptec.comclearsynth.com This ensures that the data generated is robust and reproducible, which is essential for making informed decisions during drug development. scispace.com
Principles and Advantages of Deuterium (B1214612) Substitution in Chemical Biology and Pharmacological Investigation
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a particularly valuable tool in pharmaceutical research. musechem.comaptochem.com It contains one proton and one neutron, effectively doubling the mass of a hydrogen atom without significantly altering the molecule's size, shape, or fundamental chemical properties. wikipedia.orgnih.gov The primary principle behind its utility is the Kinetic Isotope Effect (KIE) . nih.govportico.org
The bond between a carbon atom and a deuterium atom (C-D) has a lower vibrational energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. nih.govportico.org Consequently, breaking a C-D bond requires more energy, causing reactions where this bond cleavage is the rate-limiting step to proceed more slowly. nih.govportico.org This phenomenon is the KIE.
The advantages of deuterium substitution are twofold:
Creation of Ideal Internal Standards: The most common application of deuterium substitution is the synthesis of deuterated internal standards for quantitative bioanalysis. aptochem.comclearsynth.com A deuterated version of a drug, like Lumefantrine-d9, is an ideal internal standard because it co-elutes with the non-labeled drug during chromatography and exhibits nearly identical behavior in the mass spectrometer's ion source. aptochem.combioanalysis-zone.com Its increased mass, however, allows the mass spectrometer to easily distinguish it from the analyte, enabling precise and accurate quantification. cerilliant.comclearsynth.com The stability of the C-D bond ensures that the label is not lost during sample preparation or analysis. acanthusresearch.com
Mechanistic and Metabolic Studies: The KIE is a powerful tool for investigating the mechanisms of drug metabolism. nih.govsymeres.com Many drug metabolism reactions, often catalyzed by Cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. nih.govportico.org By replacing a hydrogen atom at a potential site of metabolism with deuterium, researchers can observe whether the rate of metabolism decreases. researchgate.net If it does, it provides strong evidence that C-H bond cleavage at that position is a key step in the metabolic pathway. nih.gov This approach helps in delineating complex metabolic pathways and understanding how a drug is broken down in the body. nih.govacs.org In some research contexts, this slowing of metabolism can be explored to create drug candidates with improved pharmacokinetic profiles, such as a longer half-life. wikipedia.orgresearchgate.net
| Property | Description | Significance in Research |
|---|---|---|
| Chemical Identity | Deuterium (²H) is a stable isotope of Hydrogen (¹H), containing an extra neutron. | Minimal changes to molecular size and shape, preserving biological activity. wikipedia.org |
| Bond Strength | The Carbon-Deuterium (C-D) bond is stronger and has a lower vibrational frequency than the Carbon-Hydrogen (C-H) bond. nih.govportico.org | Leads to the Kinetic Isotope Effect (KIE), where C-D bond cleavage is slower. nih.gov |
| Analytical Detection | The mass difference allows easy differentiation from the non-labeled compound by mass spectrometry. acanthusresearch.com | Enables use as a perfect internal standard for precise quantification. cerilliant.comclearsynth.com |
| Metabolic Probing | Slowing metabolism at a specific site can reveal its importance in the drug's overall metabolic pathway. researchgate.net | Aids in elucidating metabolic maps and understanding drug disposition. nih.govacs.org |
Contextual Role of this compound within Antimalarial Drug Research Paradigms
Lumefantrine (B1675429) is a critical antimalarial drug, almost always administered in a fixed-dose combination with artemether (B1667619). ajpaonline.comdrugbank.com This combination therapy is a frontline treatment for acute uncomplicated malaria caused by Plasmodium falciparum. ajpaonline.comdrugbank.com The rationale for this pairing is that artemether acts rapidly to reduce the parasite burden, while lumefantrine, with its much longer half-life, clears the remaining parasites. drugbank.com Understanding the precise pharmacokinetic profile of each component is essential for optimizing treatment and combating drug resistance.
This is where This compound plays a crucial research role. This compound is the deuterium-labeled analogue of lumefantrine, where nine hydrogen atoms in the molecule have been replaced with deuterium. medchemexpress.comsussex-research.com Its primary and vital application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of lumefantrine in biological matrices like human plasma. veeprho.comnih.govresearchgate.net
In clinical and preclinical research on artemether-lumefantrine, accurately measuring lumefantrine concentrations is often challenging due to its high hydrophobicity and significant "matrix effects" in LC-MS/MS analysis. nih.govnih.gov These effects can cause unpredictable variations in the instrument's response, leading to inaccurate measurements. A landmark study demonstrated that using the co-eluting this compound as an internal standard effectively overcomes these issues, including cumulative matrix effects and ionization saturation. nih.govnih.govbioanalysis-zone.com By adding a known amount of this compound to patient samples, researchers can normalize the analytical signal, thereby achieving highly accurate and reproducible quantification of lumefantrine. nih.govijpsr.com This has enabled the development of robust analytical methods that require very small sample volumes (e.g., 25 µL of plasma), which is particularly advantageous for pediatric studies where sample collection is limited. nih.govnih.govcapes.gov.br
The use of this compound ensures the reliability of pharmacokinetic data, which is fundamental for studies investigating drug exposure, efficacy, and the potential for drug resistance in various patient populations. veeprho.comgoogle.com
| Compound | Chemical Formula | Molecular Weight | Primary Research Role |
|---|---|---|---|
| Lumefantrine | C₃₀H₃₂Cl₃NO | 529.0 g/mol | Active antimalarial drug; analyte in pharmacokinetic studies. drugbank.comnih.gov |
| This compound | C₃₀H₂₃D₉Cl₃NO | ~538.0 g/mol | Stable isotope-labeled internal standard for the accurate quantification of lumefantrine. medchemexpress.comsussex-research.com |
Properties
Molecular Formula |
C₃₀H₂₃D₉Cl₃NO |
|---|---|
Molecular Weight |
538 |
Synonyms |
Benflumelol-d9; Benflumetol-d9; dl-Benflumelol-d9; |
Origin of Product |
United States |
Synthesis and Comprehensive Isotopic Characterization of Lumefantrine D9
Strategic Approaches for Deuterium (B1214612) Incorporation into Complex Organic Architectures
The introduction of deuterium into complex molecules like lumefantrine (B1675429) requires strategic synthetic planning to ensure high isotopic purity and positional accuracy. snnu.edu.cn The choice of deuteration method is critical and often dictated by the complexity of the target molecule and the desired location of the deuterium atoms. snnu.edu.cnresearchgate.net Common strategies include hydrogen isotope exchange (HIE), reductive deuteration, and the use of deuterated building blocks. snnu.edu.cnresearchgate.netnih.gov Late-stage deuteration, where deuterium is introduced in the final steps of a synthesis, is often preferred as it minimizes the loss of expensive isotopic labels. acs.org
Synthetic Pathways for Lumefantrine-d9 Elaboration
A documented synthesis of this compound avoids the use of the difficult-to-obtain di-n-butylamine-D9 by introducing the deuterium label in the final step. google.com This strategy is cost-effective as it uses the expensive deuterated reagent, deuterated n-bromobutane-D9, at the end of the reaction sequence. google.com
The synthesis begins with non-deuterated precursors to build the core structure of lumefantrine. The key steps are as follows: google.com
Friedel-Crafts Reaction: The synthesis starts with the reaction of 2,7-dichloro-9H-fluoren-9-one (compound 1) with chloroacetyl chloride in the presence of anhydrous aluminum chloride to yield an intermediate (compound 2). google.com
Reduction: The resulting ketone is then reduced using sodium borohydride (B1222165) to form an alcohol (compound 3). google.com
Substitution: This alcohol undergoes a substitution reaction with n-butylamine to produce compound 4. google.com
Condensation: A condensation reaction is then carried out between compound 4 and p-chlorobenzaldehyde in the presence of an alkali to yield compound 5. google.com
Deuteration: The final step is the substitution reaction of compound 5 with deuterated n-bromobutane-D9 in the presence of potassium carbonate to yield the target molecule, this compound. google.com
This multi-step pathway efficiently constructs the complex scaffold of lumefantrine before the introduction of the deuterium atoms. google.com
To ensure high deuterium efficiency and precise placement, the choice of deuterating agent and reaction conditions is crucial. nih.govoaepublish.com
Positional Specificity: In the synthesis of this compound, the use of deuterated n-bromobutane-D9 as the alkylating agent in the final step ensures that all nine deuterium atoms are located on the n-butyl group. google.com This method provides absolute positional specificity, as the deuterium is introduced as a complete, pre-labeled fragment.
Deuterium Efficiency: The efficiency of deuterium incorporation is maximized by using a deuterated reagent with high isotopic purity. uobaghdad.edu.iq The reaction conditions, such as the choice of solvent and base (e.g., potassium carbonate in acetonitrile), are optimized to drive the substitution reaction to completion, thereby ensuring that the final product has a high level of deuterium enrichment. google.com The use of D2O as a deuterium source in other types of deuteration reactions, often catalyzed by transition metals like palladium or iron, is also a common strategy for achieving high deuterium incorporation. cardiff.ac.ukmdpi.com
Precursor Synthesis and Deuteration Steps
Purification Techniques for High Isotopic Purity
Achieving high isotopic purity is a significant challenge in the synthesis of deuterated compounds, as isotopic mixtures can be difficult to separate using standard purification methods like extraction or chromatography. reddit.comresearchgate.net Therefore, the focus is often on achieving high incorporation during the synthesis itself. nih.gov However, purification of the final product is still a necessary step to remove any unreacted starting materials or byproducts.
For this compound, purification can be achieved through techniques such as:
Recrystallization: Given that lumefantrine is a crystalline solid, recrystallization from a suitable solvent system can be an effective method for purification and can help in obtaining a product with high chemical purity.
Chromatography: Column chromatography is a standard technique for purifying organic compounds. For this compound, a silica (B1680970) gel column with an appropriate solvent system can be used to separate the desired product from impurities. High-performance liquid chromatography (HPLC) can also be employed for purification and to assess purity. lgcstandards.com
Advanced Analytical Spectroscopic and Spectrometric Techniques for Isotopic Purity and Structural Confirmation of this compound
A combination of advanced analytical techniques is essential to confirm the structure and determine the isotopic purity of the synthesized this compound. nih.govgoogle.comscielo.org.za
High-Resolution Mass Spectrometry for Isotopic Enrichment Assessment
High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic enrichment due to its ability to resolve ions with very small mass differences. nih.govnih.gov
For this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion. The expected molecular weight of this compound is approximately 538.0 g/mol , which is 9 mass units higher than the unlabeled lumefantrine (molecular weight ~528.94 g/mol ). newdrugapprovals.org The mass spectrum of this compound would show a prominent peak at m/z 539.1, corresponding to the [M+H]+ ion. researchgate.netresearchgate.net By analyzing the isotopic cluster and comparing the intensities of the peaks corresponding to the deuterated and non-deuterated species, the level of isotopic enrichment can be accurately quantified. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation pattern. researchgate.netresearchgate.net
Table 1: Key Mass Spectrometry Data for Lumefantrine and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| Lumefantrine | C30H32Cl3NO | 528.94 | 530.1 |
| This compound | C30H23D9Cl3NO | 538.00 | 539.1 |
Data compiled from various sources. newdrugapprovals.orgresearchgate.net
The structural integrity of this compound is further confirmed by other spectroscopic methods. scielo.org.za
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. scielo.org.za In the 1H NMR spectrum of this compound, the signals corresponding to the n-butyl protons would be significantly diminished or absent, while the rest of the spectrum would be consistent with the lumefantrine structure. scielo.org.za 2H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and location. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy can show the presence of C-D bonds, which have characteristic stretching frequencies at lower wavenumbers (around 2100-2250 cm-1) compared to C-H bonds (around 2850-3000 cm-1). newdrugapprovals.org
Through the rigorous application of these synthetic and analytical methodologies, this compound can be reliably produced with high chemical and isotopic purity, making it a suitable internal standard for demanding bioanalytical applications. researchgate.netclearsynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of molecules, including isotopically labeled compounds. novachem.com.au For deuterated molecules like this compound, Deuterium NMR (²H NMR) is particularly valuable for verifying the exact position and incorporation of deuterium atoms. sigmaaldrich.comwikipedia.org
While standard proton NMR (¹H NMR) is limited for highly deuterated compounds due to the weak residual proton signals, ²H NMR directly detects the deuterium nuclei. sigmaaldrich.com This allows for unambiguous confirmation of deuteration at specific sites. nih.gov In the case of this compound, the synthesis pathway is designed to place the deuterium atoms on the n-butyl group. google.com A ²H NMR spectrum would be used to confirm this by showing signals corresponding to the deuterons on the butyl chain, while their absence in other parts of the molecule confirms the high selectivity of the labeling process. nih.gov The integration of ²H NMR signals can also be used to quantify the level of deuterium enrichment. sigmaaldrich.com
| NMR Technique | Purpose | Key Findings |
|---|---|---|
| ¹H NMR | Structural confirmation and determination of deuterium incorporation percentage. | Disappearance or reduction of proton signals at the deuterated positions relative to unlabeled positions. nih.gov |
| ²H NMR | Direct detection and verification of deuterium position. | Presence of a strong peak confirms the effectiveness of deuteration and its location in the molecule. wikipedia.orgnih.gov |
| ¹³C NMR | Confirmation of deuteration through isotopic shifts. | Signals of carbon atoms bonded to deuterium are split and shifted (α-isotope shifts), confirming labeling. cdnsciencepub.com |
Vibrational Spectroscopy Applications in Deuterated Compound Analysis
Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, is another powerful tool for characterizing deuterated compounds. libretexts.orged.gov The fundamental principle relies on the fact that molecular vibrations are mass-dependent. libretexts.org Substituting a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly alters the reduced mass of the corresponding chemical bond, leading to a predictable shift in its vibrational frequency. libretexts.orgajchem-a.com
Specifically, the stretching and bending vibrations of carbon-deuterium (C-D) bonds occur at lower frequencies (wavenumbers) compared to their corresponding carbon-hydrogen (C-H) bonds. libretexts.orgcdnsciencepub.com For this compound, the FTIR or Raman spectrum would exhibit characteristic C-D vibrational bands that are absent in the spectrum of unlabeled Lumefantrine. unige.ch The appearance of these new bands and the disappearance or diminished intensity of the original C-H bands from the butyl group provide clear evidence of successful deuteration. libretexts.orgd-nb.info This technique is highly effective for confirming isotopic substitution and can complement data from NMR and mass spectrometry. researchgate.netosti.gov
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) | Significance |
|---|---|---|---|
| Stretching | ~2850–3000 | ~2000–2300 | A significant and easily identifiable shift to a lower frequency, confirming C-D bond formation. cdnsciencepub.com |
| Bending/Deformation | ~1350–1470 | Lower than C-H bends | Provides complementary evidence for isotopic substitution. libretexts.org |
Applications of Lumefantrine D9 in Quantitative Bioanalytical Methodologies for Research
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays Utilizing Lumefantrine-d9 as an Internal Standard
The development of robust bioanalytical methods is essential for preclinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for these studies, and the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure precision and accuracy. tandfonline.combioanalysis-zone.com
Optimization of Sample Preparation Techniques for Various Biological Matrices in Preclinical Research
The accurate quantification of lumefantrine (B1675429) in diverse biological matrices is fundamental for preclinical assessments. Various sample preparation techniques have been optimized to ensure reliable and reproducible results.
Protein Precipitation: A common and straightforward method for sample cleanup involves protein precipitation. For instance, in studies analyzing mouse whole blood and plasma, the analyte is extracted using a protein precipitation method. researchgate.netnih.gov In some procedures, plasma samples are acidified with formic acid before extraction with an organic solvent like ethyl acetate (B1210297). capes.gov.brresearchgate.netnih.gov Another approach for plasma samples involves adding acetonitrile (B52724) containing this compound to precipitate proteins, followed by centrifugation. springermedizin.denih.gov
Solid-Phase Extraction (SPE): For more complex matrices or when a higher degree of cleanup is required, solid-phase extraction is employed. In one method for determining lumefantrine and its metabolite, desbutyl-lumefantrine, samples underwent a solvent precipitation step before being loaded onto Oasis HLB extraction columns. researchgate.net
Dried Blood Spots (DBS): The DBS technique offers a minimally invasive sampling method, which is particularly advantageous in pediatric or small animal studies. researchgate.net Extraction of lumefantrine from DBS has been achieved using a mixture of acetone (B3395972) and formic acid, followed by vortexing, sonication, and centrifugation. nih.gov
Microsomal Incubates: While the provided abstracts focus on in vivo matrices, the principles of sample preparation using protein precipitation or SPE are readily applicable to in vitro systems like microsomal incubates, which are used to study drug metabolism.
These optimized techniques are crucial for removing interfering substances from the biological matrix, thereby enhancing the accuracy of subsequent LC-MS/MS analysis. The use of small sample volumes, such as 20-25 µL of plasma or whole blood, is a significant advantage in preclinical research where sample availability may be limited. researchgate.netnih.govcapes.gov.brresearchgate.netnih.gov
Chromatographic Separation Parameters and Mass Spectrometric Detection Strategies
Following sample preparation, chromatographic separation and mass spectrometric detection are performed to quantify lumefantrine.
Chromatographic Separation: The goal of chromatography is to separate lumefantrine and this compound from other components in the sample extract. This is typically achieved using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Example 1 | Example 2 | Example 3 |
| Analytical Column | Phenomenex Luna, PFP (50 mm × 2.0 mm, 5 μm) | XTerra RP18 (100 mm × 2.1 mm, 5.0 µm) | Fortis C18 (100 × 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (3:7 v/v) | Binary gradient with 0.1% formic acid in water (A) and acetonitrile (B) | Multistep gradient mobile phase |
| Flow Rate | 0.5 mL/min | Not specified | Not specified |
| Run Time | 3 minutes | Not specified | Not specified |
Data from representative studies. researchgate.netnih.govresearchgate.netresearchgate.net
Mass Spectrometric Detection: Tandem mass spectrometry is used for its high selectivity and sensitivity. Detection is typically performed using positive ion electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process enhances the specificity of the analysis.
The MRM transitions for lumefantrine and its deuterated internal standard, this compound, are crucial for their specific detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lumefantrine | 530.1 | 347.9 |
| This compound | 539.1 | 347.9 |
| Lumefantrine | 528.2 | 510.3 |
| Desbutyl-lumefantrine | 472.3 | 454.2 |
Note: The specific m/z values can vary slightly between different instruments and experimental conditions. researchgate.netnih.govresearchgate.netresearchgate.netscielo.br
The selection of these specific transitions allows for the precise and accurate quantification of lumefantrine, even in the presence of its metabolites and other endogenous compounds. researchgate.net
Comprehensive Method Validation Parameters for Research Bioanalysis
To ensure that a bioanalytical method is reliable and reproducible, it must undergo a thorough validation process. This validation assesses several key parameters:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For lumefantrine, linear calibration curves have been established over concentration ranges such as 15.6–4000 ng/mL and 50–20,000 ng/mL. researchgate.netnih.govcapes.gov.brresearchgate.netnih.gov
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For lumefantrine analysis in mouse whole blood, mean intra- and inter-assay accuracies were reported as 103% and 99.5% respectively, with coefficients of variation (%CV) of 5.5%. researchgate.netnih.gov In plasma, these values were 93.7% and 93.9%, with %CVs of 3.5% and 5.5%, respectively. researchgate.netnih.gov
Matrix Effects: The influence of co-eluting, undetected components from the biological matrix on the ionization of the analyte. The use of a co-eluting deuterated internal standard like this compound is crucial for compensating for these effects. researchgate.netnih.govcapes.gov.brresearchgate.netnih.gov
Ion Suppression Compensation: A stable isotope-labeled internal standard like this compound helps to correct for variations in signal due to ion suppression, a common form of matrix effect. nih.gov
Recovery: The efficiency of the extraction process. For lumefantrine, recovery of over 80% has been reported using a plasma acidification and ethyl acetate extraction method. capes.gov.brresearchgate.netnih.gov
Role of this compound in Overcoming Matrix Effects and Ionization Saturation in Research Bioanalysis
Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. capes.gov.brresearchgate.netnih.gov These effects can lead to inaccurate quantification of the analyte. Ionization saturation can also occur at high analyte concentrations, leading to a non-linear response.
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to mitigate these issues. capes.gov.brresearchgate.netnih.gov this compound has nearly identical physicochemical properties to lumefantrine, meaning it experiences similar matrix effects and ionization behavior. wuxiapptec.com By normalizing the response of lumefantrine to that of this compound, these variations can be effectively compensated for. capes.gov.brresearchgate.netnih.gov
Studies have shown that while absolute matrix effects may be observed, the use of this compound as an internal standard can overcome cumulative matrix effects and ionization saturation, ensuring the reliability of the quantitative data. capes.gov.brresearchgate.netnih.gov
Standardization and Quality Control Procedures for Deuterated Internal Standards in Research Environments
The quality and proper use of deuterated internal standards are paramount for the integrity of bioanalytical data.
Purity: The deuterated internal standard should be of the highest possible purity. tandfonline.com Impurities, particularly the presence of the unlabeled analyte, can interfere with the assay and lead to inaccurate results. tandfonline.com Regulatory guidance emphasizes the importance of using well-characterized reference standards. tandfonline.com
Concentration: The concentration of the internal standard should be carefully chosen to be within the linear range of the assay and to provide a stable and reproducible signal. bioanalysis-zone.com
Isotopic Exchange: It is crucial to ensure that no isotopic exchange occurs between the deuterated internal standard and the analyte during sample preparation and analysis. tandfonline.com
Quality Control (QC) Samples: QC samples are prepared at multiple concentration levels (low, medium, and high) to monitor the performance of the assay. fda.gov The response of the internal standard in these QC samples, as well as in the unknown samples, should be consistent throughout the analytical run. fda.gov
Standard Operating Procedures (SOPs): All procedures related to the handling, storage, and use of deuterated internal standards should be clearly defined in SOPs to ensure consistency and compliance with regulatory expectations. fda.gov
By adhering to these standardization and quality control measures, research laboratories can ensure the reliable and accurate performance of their bioanalytical methods utilizing this compound.
Investigation of Lumefantrine Metabolism Utilizing Deuterated Analogs
Elucidation of Metabolic Pathways and Identification of Metabolites through Deuterium (B1214612) Tracing
Deuterium tracing is a powerful technique for mapping the metabolic fate of a drug. nih.goveurisotop.com By introducing a deuterated version of a drug, such as Lumefantrine-d9, into a biological system, researchers can track its conversion into various metabolites. nih.gov The deuterium atoms act as a stable isotopic label, allowing metabolites to be readily identified by their characteristic mass shift in mass spectrometry analysis. This approach provides unambiguous evidence of the biotransformation pathways a drug undergoes.
The primary metabolic pathway for lumefantrine (B1675429) is N-debutylation, which is a Phase I oxidative reaction. efda.gov.etresearchgate.netnafdac.gov.ng This process results in the formation of the main active metabolite, desbutyl-lumefantrine. nafdac.gov.ngnih.gov Subsequent Phase II reactions, such as glucuronidation of both the parent drug and its metabolites, also occur. efda.gov.etresearchgate.net The use of this compound and its corresponding metabolite, N-Desbutyl this compound, as internal standards ensures the accurate quantification of both the parent drug and its key metabolite in various biological matrices. veeprho.comclearsynth.com
In vitro metabolic studies are fundamental for identifying the primary sites of metabolism and the enzymes involved. Human liver microsomes (HLMs), which are rich in cytochrome P450 (CYP) enzymes, are commonly used for this purpose. efda.gov.et Studies using HLMs have conclusively shown that lumefantrine is metabolized to desbutyl-lumefantrine predominantly through the action of the CYP3A4 isoenzyme. efda.gov.etresearchgate.netnafdac.gov.ng
In these experiments, unlabeled lumefantrine is incubated with HLMs, and the formation of desbutyl-lumefantrine is measured over time. This compound is added to the samples during the analytical phase as an internal standard. researchgate.netijpsr.comresearchgate.net This allows for precise quantification by correcting for variations in sample preparation and instrument response. The high analytical sensitivity achieved with this method confirms that N-debutylation is the major metabolic route in the human liver. efda.gov.etnafdac.gov.ng While CYP3A4 is the main contributor, other enzymes like CYP2D6, CYP2B6, CYP2C9, and CYP2C19 may play minor roles. efda.gov.etresearchgate.net
| Finding | In Vitro System | Key Enzyme | Metabolite | Role of this compound |
| Metabolic Pathway Identification | Human Liver Microsomes | CYP3A4 (major) | Desbutyl-lumefantrine | Internal Standard for accurate quantification |
| Enzyme Inhibition Profile | Human Liver Microsomes | CYP2D6 | N/A | Not directly used, but lumefantrine inhibits this enzyme |
This table summarizes key findings from in vitro metabolic studies of lumefantrine.
Preclinical animal models, such as rats and mice, are essential for understanding the complete pharmacokinetic and metabolic profile of a drug in a whole organism. researchgate.netuct.ac.za In these studies, this compound is indispensable as an internal standard for the bioanalysis of plasma, blood, and tissue samples. researchgate.netuct.ac.za
In studies conducted on Sprague-Dawley rats, the pharmacokinetics of lumefantrine and its metabolite desbutyl-lumefantrine were evaluated following oral and intravenous administration. researchgate.net The quantitative analysis was performed using an LC-MS/MS method, which relied on a deuterated internal standard for accuracy. researchgate.net These studies have revealed sex-specific differences in lumefantrine metabolism in rats, with female rats showing higher exposure to the parent drug and lower exposure to the desbutyl-lumefantrine metabolite compared to males, a difference potentially linked to the sex-specific expression of CYP3A enzymes in this species. researchgate.net Similarly, studies in mice have used this compound as an internal standard to develop and validate LC-MS/MS methods for quantifying lumefantrine in small volumes of plasma and whole blood, which is crucial for high-throughput preclinical screening. uct.ac.zaresearchgate.net
| Animal Model | Finding | Analytical Method | Role of this compound |
| Rat | Sex-dependent differences in metabolism and exposure. | LC-MS/MS | Internal Standard for quantification of lumefantrine and desbutyl-lumefantrine. researchgate.net |
| Mouse | Development of high-throughput quantification methods for small sample volumes. | LC-MS/MS | Internal Standard to overcome matrix effects and ensure accuracy. uct.ac.zaresearchgate.net |
| Rabbit | Bioavailability studies comparing rectal and oral formulations. | UPLC-MS/MS | Internal Standard for pharmacokinetic analysis. ijpsr.com |
This table presents findings from in vivo studies in preclinical animal models that utilize deuterated lumefantrine.
In Vitro Metabolic Studies Using this compound (e.g., Hepatic Microsomes, Hepatocytes, Recombinant Enzymes)
Quantitative Analysis of Metabolic Enzyme Activities (e.g., Cytochrome P450s) Using this compound as a Substrate
While this compound itself is not typically used as the substrate in enzyme activity assays, it is the critical analytical tool that enables the precise quantification of such activities. The experiments involve incubating unlabeled lumefantrine with specific recombinant human CYP enzymes to determine the contribution of each isozyme to its metabolism. The rate of formation of desbutyl-lumefantrine is measured as a direct indicator of enzyme activity.
The use of this compound as an internal standard in the LC-MS/MS analysis ensures that the measured metabolite levels are highly accurate. researchgate.netresearchgate.net Through this methodology, research has firmly established that CYP3A4 is the primary enzyme responsible for the N-debutylation of lumefantrine. efda.gov.etresearchgate.netasm.org Other enzymes have been shown to have a much smaller role in its metabolism. researchgate.net Furthermore, in vitro studies have shown that lumefantrine can significantly inhibit the activity of CYP2D6 at therapeutic concentrations, a finding of potential clinical relevance for co-administered drugs metabolized by this pathway. efda.gov.etnafdac.gov.ng
| Enzyme | Role in Lumefantrine Metabolism | Level of Activity |
| CYP3A4/5 | Major enzyme for N-debutylation to form desbutyl-lumefantrine. efda.gov.etresearchgate.net | High |
| CYP2D6 | Minor metabolic role; significantly inhibited by lumefantrine. efda.gov.et | Low (Metabolism) / High (Inhibition) |
| CYP2B6 | Minor metabolic role. nih.govresearchgate.net | Low |
| CYP2C9 | Minor metabolic role. researchgate.net | Low |
| CYP2C19 | Minor metabolic role. researchgate.net | Low |
| UGTs | Phase II metabolism (glucuronidation) of lumefantrine and its metabolites. researchgate.netasm.org | Phase II Clearance |
This table details the cytochrome P450 and other enzymes involved in the metabolism of lumefantrine.
Assessment of Kinetic Isotope Effects (KIE) on Lumefantrine Metabolism
The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater mass of deuterium. googleapis.com A C-D bond is stronger and requires more energy to break than a corresponding C-H bond. If the bond being broken in the rate-determining step of a metabolic reaction involves a deuterated position, the metabolism of the deuterated compound will be slower than its non-deuterated counterpart. googleapis.com
Pharmacokinetic Research Applications of Lumefantrine D9 in Preclinical Models
Study of Absorption, Distribution, and Excretion (ADE) Mechanisms in Animal Models
The use of Lumefantrine-d9 has been instrumental in elucidating the ADE mechanisms of lumefantrine (B1675429) in preclinical animal models, such as mice and rabbits. ijpsr.comuct.ac.za Studies have shown that the oral absorption of lumefantrine is highly variable and significantly influenced by the presence of food. researchgate.net
In a study involving mice, the bioavailability of lumefantrine was found to be 2.7 times higher in the fed state compared to the fasted state, highlighting the significant impact of food on its absorption. researchgate.net This research also demonstrated large between-subject variability in absorption. researchgate.net Furthermore, when formulated with Pro-Pheroid technology, designed to improve the solubility of poorly water-soluble drugs, the bioavailability of lumefantrine in the fasted state was 3.5 times higher than the reference solution. researchgate.net This indicates that advanced formulation strategies can help overcome the challenges associated with lumefantrine's poor solubility and reduce the effect of food on its absorption. researchgate.net
Another study in rabbits investigated the absorption of lumefantrine administered as a rectal oily solution compared to a commercial oral suspension. ijpsr.com This research aimed to explore alternative administration routes, particularly for pediatric use. ijpsr.com The findings from such studies, which rely on accurate quantification using this compound as an internal standard, are crucial for developing more effective and reliable drug delivery systems for lumefantrine. ijpsr.com
Determination of Pharmacokinetic Parameters in Preclinical Species (e.g., clearance, volume of distribution, half-life) Using this compound as a Tracer or Reference
This compound is essential for accurately determining key pharmacokinetic parameters of lumefantrine in preclinical species. researchgate.net As a stable isotope-labeled internal standard, it allows for precise measurements of lumefantrine concentrations in biological matrices like plasma and whole blood, which is a prerequisite for calculating parameters such as clearance (Cl), volume of distribution (Vd), and half-life (t1/2). researchgate.netijpsr.comresearchgate.netresearchgate.net
In a study using a rat model, the clearance and volume of distribution of lumefantrine following intravenous administration were determined to be 0.03 (± 0.02) L/h/kg and 2.40 (± 0.67) L/kg, respectively. researchgate.net This study also revealed that the absolute oral bioavailability of lumefantrine in rats was dose-dependent, ranging from 4.97% to 11.98%. researchgate.net The pharmacokinetic profile in rats showed similarities to that in humans, characterized by a long terminal elimination half-life, low clearance, and a large volume of distribution. researchgate.net
A study in mice further illustrates the application of this compound. researchgate.net An enantioselective LC-ESI-MS/MS method was developed to quantify the individual enantiomers of lumefantrine, using this compound as the internal standard. researchgate.net This research found that after both intravenous and oral administration of racemic lumefantrine, the area under the curve (AUC) and mean residence time (MRT) of the (+)-enantiomer were higher than those of the (-)-enantiomer, leading to a higher clearance for the (-)-enantiomer. researchgate.net
The table below summarizes key pharmacokinetic parameters of lumefantrine determined in preclinical models, where this compound was utilized as an internal standard for quantification.
| Preclinical Model | Pharmacokinetic Parameter | Value |
| Rat | Clearance (Cl) | 0.03 (± 0.02) L/h/kg |
| Rat | Volume of Distribution (Vd) | 2.40 (± 0.67) L/kg |
| Rat | Absolute Oral Bioavailability | 4.97% - 11.98% (dose-dependent) |
| Rabbit (Rectal) | Maximum Plasma Concentration (Cmax) | 1,924 ng/mL |
| Rabbit (Oral, fed) | Maximum Plasma Concentration (Cmax) | 883 ng/mL |
This table presents a selection of pharmacokinetic data from preclinical studies and is not exhaustive.
Assessment of Drug-Drug Interactions at the Disposition Level in Research Systems
The potential for drug-drug interactions is a critical aspect of drug development and clinical use. This compound plays a vital role in preclinical studies designed to assess these interactions at the disposition level, particularly concerning metabolism. researchgate.netspringermedizin.de Lumefantrine is primarily metabolized by cytochrome P450 (CYP) enzymes, most notably CYP3A4. springermedizin.deresearchgate.net Therefore, co-administration with drugs that are substrates, inhibitors, or inducers of this enzyme can alter lumefantrine's pharmacokinetic profile.
For instance, in studies involving the co-administration of artemether-lumefantrine with antiretroviral therapies, such as those containing efavirenz, this compound is used as an internal standard to accurately measure changes in lumefantrine plasma concentrations. researchgate.net Efavirenz is a known inducer of CYP3A4, and such studies are crucial to understanding the clinical implications of using these drug combinations in patients co-infected with malaria and HIV. researchgate.net The precise quantification enabled by this compound allows researchers to determine the extent to which one drug affects the absorption, distribution, metabolism, and excretion of the other.
Applications in Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Research Settings
By providing reliable data on lumefantrine concentrations over time in preclinical models, the use of this compound allows researchers to build and validate PK-PD models that can predict the efficacy of different dosing regimens. These models can also explore the impact of factors such as food effects and drug-drug interactions on the therapeutic outcome. researchgate.netguidechem.com For example, a population-based PK-PD analysis confirmed that the AUC of lumefantrine is associated with cure, and its role when co-administered with artemether (B1667619) is to prevent the recrudescence of malaria parasites. guidechem.com Such insights, derived from accurate pharmacokinetic data, are vital for optimizing treatment strategies and informing clinical trial design.
Mechanistic Studies Employing Deuterium Labeling of Lumefantrine
Probing Enzyme Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects
The metabolism of lumefantrine (B1675429) is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform. asm.orgdrugbank.comnih.gov This process involves the oxidation of the drug, leading to the formation of its main active metabolite, desbutyl-lumefantrine. patsnap.comspringermedizin.de The breaking of a carbon-hydrogen (C-H) bond is a critical step in this metabolic transformation. By replacing hydrogen atoms with deuterium (D) at the site of metabolism, as in Lumefantrine-d9, researchers can study the kinetic isotope effect (KIE) to determine if this bond-breaking step is rate-limiting. nih.govnih.gov
A significant deuterium KIE, where the deuterated compound is metabolized more slowly than the non-deuterated parent drug, provides strong evidence that the C-H bond cleavage is at least partially rate-determining in the enzymatic reaction. nih.govnih.gov This technique has been historically used to understand the mechanisms of CYP450-catalyzed reactions and has become a viable strategy in drug development to create "heavy drugs" with potentially improved pharmacokinetic profiles. nih.govresearchgate.net Although specific KIE studies on this compound are not extensively published, the principles derived from decades of research on other CYP-metabolized drugs provide a clear framework for how such an investigation would yield critical mechanistic information.
The kinetic isotope effect is a quantum mechanical phenomenon that results in a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. libretexts.orgwikipedia.org The most pronounced effects are observed when hydrogen (¹H, protium) is replaced by its heavier, stable isotope, deuterium (²H). libretexts.org
The theoretical basis for the primary deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger bond with carbon. This results in the C-D bond having a lower fundamental vibrational frequency and, consequently, a lower ZPE than the corresponding C-H bond.
The ZPE is the lowest possible energy a quantum mechanical system can possess. For a reaction to occur, sufficient energy must be supplied to overcome an activation energy barrier and reach the transition state. Because the C-D bond starts from a lower energy state (lower ZPE), it requires more energy to reach the transition state where the bond is being broken. This higher activation energy for C-D bond cleavage results in a slower reaction rate compared to C-H bond cleavage. The KIE is expressed as the ratio of the rate constants (kH/kD). For primary deuterium KIEs, this ratio is typically greater than 1, often in the range of 2 to 8, indicating a slower reaction for the deuterated compound. libretexts.org
A well-designed KIE study is crucial for obtaining reliable and interpretable data on enzyme mechanisms. For a drug like lumefantrine, an in vitro experiment using human liver microsomes, which are rich in CYP3A4 enzymes, would be a standard approach. nih.govresearchgate.net
Experimental Design: The experiment would typically involve parallel incubations of the non-deuterated lumefantrine (the light isotopologue) and this compound (the heavy isotopologue) with human liver microsomes under controlled conditions (temperature, pH, and cofactor concentration). The design would be a non-competitive intermolecular experiment, where the two isotopologues are analyzed in separate reactions. nih.gov
Incubation: Equal concentrations of lumefantrine and this compound would be incubated separately with a fixed amount of human liver microsomes and an NADPH-generating system to initiate the CYP450 catalytic cycle.
Time-Course Analysis: Aliquots would be removed from the incubation mixtures at several time points and the reaction quenched (e.g., by adding a cold organic solvent like acetonitrile).
Quantification: The samples would be processed and analyzed using a highly sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). asm.orgillinois.edu This technique can differentiate between the parent drug and its metabolite (desbutyl-lumefantrine) and between the deuterated and non-deuterated versions based on their distinct mass-to-charge ratios. researchgate.netlibretexts.org
Kinetic Parameter Determination: The rate of metabolite formation would be plotted against substrate concentration to determine the key kinetic parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km).
Data Interpretation: The primary outcome of the study is the KIE on the kinetic parameters, designated as D(V/K) and DV. A significant KIE (kH/kD > 1) would indicate that the cleavage of the C-H bond on the butyl group is a rate-limiting or partially rate-limiting step in the CYP3A4-mediated metabolism of lumefantrine. nih.govnih.gov
Table 1: Hypothetical Kinetic Parameters for CYP3A4-Mediated Metabolism of Lumefantrine and this compound
| Compound | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | KIE (kH/kD) on Vmax/Km |
| Lumefantrine (H) | 15 | 300 | 20.0 | \multirow{2}{*}{4.0} |
| This compound (D) | 18 | 100 | 5.0 |
This table presents hypothetical data for illustrative purposes. The values are based on typical results from KIE studies of drug metabolism where C-H bond cleavage is rate-limiting.
In this hypothetical example, the intrinsic clearance (Vmax/Km) for Lumefantrine is four times greater than that for this compound. This KIE value of 4.0 strongly suggests that the desbutylation reaction proceeds through a mechanism where C-H bond scission is a primary determinant of the reaction rate. Such information is invaluable for understanding potential drug-drug interactions and for guiding the design of new drug analogs with modified metabolic profiles. researchgate.netresearchgate.net
Theoretical Underpinnings of Deuterium Kinetic Isotope Effects
Investigation of Molecular Interactions and Structural Dynamics
Beyond enzyme kinetics, understanding how a drug interacts with other biological macromolecules and its own structural properties is crucial. For lumefantrine, various biophysical and computational research methodologies have been employed to investigate these aspects, providing insights that are complementary to its mechanism of action.
Research has focused on lumefantrine's interaction with Human Serum Albumin (HSA), the primary carrier protein in blood plasma. These studies are vital as the binding of a drug to HSA affects its distribution, half-life, and availability to reach its target. Methodologies used include:
Fluorescence Quenching Spectroscopy: This technique is used to study the binding of a ligand (lumefantrine) to a protein (HSA) by monitoring the quenching of the protein's intrinsic fluorescence (from tryptophan and tyrosine residues). Studies have shown that lumefantrine binds to HSA with moderate affinity, and the quenching mechanism is static, indicating the formation of a stable ground-state complex. tandfonline.comnih.govtandfonline.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect changes in the secondary and tertiary structure of a protein upon ligand binding. For lumefantrine, CD studies revealed that its binding to HSA induces minor conformational changes in the protein's structure. nih.govtandfonline.com
Molecular Docking: This computational method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking studies have identified that lumefantrine preferentially binds to Sudlow's Site I, located in subdomain IIA of HSA, and that this binding is stabilized by hydrophobic interactions and hydrogen bonds. tandfonline.comnih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs during a binding event, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This method was used to confirm the direct binding of lumefantrine to the Fli-1 protein, an oncogenic transcription factor, revealing a potential anti-cancer application. pnas.org
Structural properties of lumefantrine itself have been characterized using methods like single-crystal X-ray diffraction to determine its solid-state structure and various NMR techniques (COSY, NOESY, HSQC) to analyze its solution-state conformation. scielo.org.za
Table 2: Summary of Methodologies for Investigating Lumefantrine's Molecular Interactions and Structure
| Research Methodology | Application for Lumefantrine | Key Findings |
| Fluorescence Spectroscopy | Study of binding to Human Serum Albumin (HSA). tandfonline.comnih.gov | Characterizes binding affinity and quenching mechanism; confirms stable complex formation. tandfonline.com |
| Circular Dichroism (CD) | Analysis of HSA structural changes upon binding. nih.gov | Indicates minor conformational changes in HSA's secondary and tertiary structure. tandfonline.com |
| Molecular Docking | Prediction of binding site and interactions with HSA and Fli-1 protein. tandfonline.compnas.org | Identifies Sudlow's Site I on HSA as the preferred binding location; reveals interaction patterns. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding thermodynamics with Fli-1 protein. pnas.org | Confirms direct binding and quantifies affinity (Kd) and other thermodynamic parameters. pnas.org |
| X-Ray Diffraction & NMR | Characterization of solid-state and solution-state molecular structure. scielo.org.za | Elucidates 3D structure, bond angles, and conformational dynamics. scielo.org.za |
Future Research Directions and Methodological Innovations in Deuterated Compound Research
Advancements in Deuterium (B1214612) Labeling Synthesis Techniques for Complex Molecules
The synthesis of deuterated compounds has evolved significantly from multi-step processes, which often rely on expensive and commercially limited deuterated precursors. nih.gov The future of deuteration chemistry is geared towards more efficient, selective, and cost-effective late-stage functionalization methods that can be applied to complex molecules.
Recent breakthroughs have focused on transition-metal-catalyzed hydrogen isotope exchange (HIE), which allows for the direct replacement of C-H bonds with C-D bonds. youtube.comresearchgate.netoaepublish.com Iridium-based catalysts, particularly those with N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, have become the gold standard for HIE, enabling the labeling of various substrates under mild conditions. youtube.com Research is ongoing to broaden the scope of these catalysts to include historically challenging substrates like secondary and tertiary sulfonamides. youtube.com
Key advancements and future directions in synthesis include:
Catalyst Development : The design of novel catalysts is a primary focus. This includes developing homogeneous metal catalysts that use D₂O as an inexpensive deuterium source and creating more robust heterogeneous catalysts, such as ruthenium nanoparticles, for labeling complex pharmaceuticals. researchgate.net Earth-abundant metal catalysts, like iron complexes, are also being explored to improve the cost-effectiveness and sustainability of deuteration. researchgate.net
Photocatalytic and Electrocatalytic Methods : Visible-light photocatalysis and electrocatalysis are emerging as powerful tools for deuteration. youtube.comoaepublish.com These methods often use readily available deuterium sources like deuterated solvents and can operate under mild conditions, offering new pathways for selective labeling. youtube.comoaepublish.comoaepublish.com Electrochemical splitting of heavy water (D₂O) is a particularly promising technique for generating deuterium in situ, which enhances safety and efficiency. oaepublish.com
Flow Chemistry : Continuous flow processes are being developed to improve the efficiency, safety, and scalability of deuteration reactions. x-chemrx.com Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and selectivity. x-chemrx.com For example, a continuous flow Raney nickel-catalyzed HIE process has been successfully used to label nitrogen-containing heterocycles and complex pharmaceuticals. x-chemrx.com
Regioselectivity Control : A significant challenge in labeling complex molecules is controlling the exact position of deuterium incorporation. Future research will continue to focus on developing methodologies that offer high regioselectivity, often by using directing groups that guide the catalyst to a specific C-H bond. youtube.comresearchgate.net
These advancements are making the synthesis of complex deuterated molecules, including active pharmaceutical ingredients (APIs) and their labeled internal standards like Lumefantrine-d9, more accessible and efficient. axios-research.comaxios-research.com
Integration of Stable Isotope Data with Advanced 'Omics' Approaches (e.g., Metabolomics, Proteomics in Research)
The integration of stable isotope labeling with 'omics' technologies—such as metabolomics and proteomics—is revolutionizing our ability to study dynamic biological processes. This synergy provides a more comprehensive and mechanistic understanding of metabolic networks and protein dynamics.
Metabolomics: Stable isotope labeling is a cornerstone of metabolic flux analysis, which measures the rates of metabolic reactions within a biological system. nih.govcreative-proteomics.com By introducing a labeled substrate (e.g., ¹³C-glucose or D₂O) into cells or organisms, researchers can trace the path of the isotope through various metabolic pathways. nih.govmetsol.comsilantes.com The mass isotopomer distributions (MIDs) of downstream metabolites are then measured by mass spectrometry (MS), providing a detailed map of metabolic activity. oup.com
Future directions in this area include:
Enhanced Analytical Platforms : The development of more sensitive and high-resolution MS and nuclear magnetic resonance (NMR) spectroscopy techniques is crucial for detecting and quantifying low-abundance isotopologues. frontiersin.org
Advanced Computational Tools : As datasets become larger and more complex, there is a growing need for sophisticated bioinformatics tools to process and analyze MID data. oup.com Programs like PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions) are being developed to automate and standardize this analysis. oup.com
Single-Cell Metabolomics : A major frontier is the application of stable isotope tracing at the single-cell level. This will provide unprecedented spatial and temporal resolution of metabolic processes, though it faces challenges related to sample volume and analytical sensitivity. frontiersin.org
Proteomics: In proteomics, stable isotope labeling enables the measurement of protein turnover kinetics on a proteome-wide scale. biorxiv.org Techniques like dynamic SILAC (Stable Isotope Labeling with Amino acids in Cell culture) have been widely used, but they have limitations, including high cost and potential physiological perturbations. biorxiv.org
Heavy water (D₂O) labeling is emerging as a powerful and cost-effective alternative. biorxiv.org When cells are cultured in a D₂O-enriched medium, deuterium is incorporated into newly synthesized proteins via the biosynthesis of non-essential amino acids. By quantifying the rate of deuterium incorporation using mass spectrometry, researchers can determine the turnover rates (synthesis and degradation) of thousands of proteins simultaneously. biorxiv.org
Future advancements will likely focus on:
Improving Quantification Accuracy : Research is underway to precisely determine the number of deuterium-accessible atoms for each amino acid in different cell types, which is critical for accurate turnover calculations. biorxiv.org
Integrating 'Omics' Datasets : The ultimate goal is to integrate data from metabolomics, proteomics, and transcriptomics to build comprehensive models of cellular function. nih.govresearchgate.net This holistic approach will allow researchers to understand how changes in metabolic fluxes relate to alterations in protein expression and gene regulation.
Novel Applications of Stable Isotope Labeling in Early-Stage Drug Discovery and Development Research
Stable isotope labeling, particularly with deuterium, is becoming an indispensable tool in early-stage drug discovery and development. unibestpharm.commusechem.comnih.gov The ability to subtly modify a drug candidate's properties or to trace its fate in a biological system provides invaluable information for lead optimization and candidate selection.
Improving Pharmacokinetic (PK) Properties: The "deuterium kinetic isotope effect" (DKIE) is a central principle behind the use of deuteration in drug design. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. unibestpharm.com If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the metabolic process. musechem.com This can lead to:
Improved metabolic stability and a longer drug half-life. unibestpharm.comsymeres.com
Reduced formation of potentially toxic metabolites. unibestpharm.com
Lower and less frequent dosing requirements. oaepublish.comoaepublish.com
Deuteration is now being employed in the early stages of drug discovery to overcome pharmacokinetic challenges and even to "resurrect" drug candidates that previously failed due to rapid metabolism. unibestpharm.compharmafocusasia.com
Applications in ADME and DDI Studies: Stable isotope-labeled compounds are critical for absorption, distribution, metabolism, and excretion (ADME) studies. musechem.com
Metabolite Identification : Labeled compounds act as tracers, making it easier to identify and structurally characterize metabolites using mass spectrometry. symeres.com
Quantitative Analysis : A deuterated version of a drug, such as this compound, is an ideal internal standard for quantitative bioanalysis (e.g., LC-MS assays). medchemexpress.comaxios-research.comacs.org Because it has nearly identical chemical and physical properties to the non-labeled drug, it co-elutes and ionizes similarly, correcting for variations in sample preparation and analysis and ensuring accurate quantification.
Drug-Drug Interaction (DDI) Studies : Stable isotope-labeled substrates are used to assess a new drug's potential to inhibit or induce metabolizing enzymes, a critical step in evaluating safety.
Emerging Applications:
Personalized Medicine : As personalized medicine advances, deuterated compounds are being used in precision drug formulations and to study individual differences in drug metabolism. globalgrowthinsights.commarketgrowthreports.com
Target Engagement and Pharmacodynamics : Labeled compounds can help researchers understand if a drug is reaching its intended target in the body and exerting the desired biological effect. metsol.com
The increasing use of deuteration in early development is reflected in the growing number of deuterated drugs entering clinical trials and receiving regulatory approval. x-chemrx.comglobenewswire.com
Current Challenges and Emerging Opportunities in Deuterated Compound Research Methodologies
Despite the significant progress, several challenges remain in the field of deuterated compound research. Addressing these challenges presents numerous opportunities for future innovation.
Current Challenges:
Cost and Accessibility : The synthesis of deuterated compounds can be expensive. resolvemass.ca The cost of deuterium sources (like D₂ gas or D₂O) and the specialized catalysts and equipment required for synthesis contribute to the high price of the final compounds. businessresearchinsights.comglobalgrowthinsights.com This can be a barrier, particularly for large-scale production and for academic or smaller research institutions. marketgrowthreports.comresolvemass.ca
Synthetic Complexity and Selectivity : Achieving high levels of deuterium incorporation at specific, desired positions within a complex molecule remains a significant synthetic challenge. Poor selectivity can lead to mixtures of products that are difficult to separate and characterize. youtube.com
Predictability of Effects : The biological effects of deuteration are not always predictable. While it can improve a drug's metabolic profile, it can also sometimes lead to "metabolic switching," where the body begins to metabolize the drug through an alternative, previously minor pathway. musechem.com This could potentially create new, unexpected metabolites and requires thorough in vivo validation. musechem.com
Analytical Characterization : Analyzing the precise location and level of deuterium incorporation requires sophisticated analytical techniques, and characterizing isotopic impurities presents its own set of technical hurdles. musechem.com
Emerging Opportunities:
Growth in Personalized and Precision Medicine : The trend towards personalized medicine provides a major opportunity for deuterated compounds. globalgrowthinsights.com Isotope labeling is crucial for studying drug metabolism in specific patient populations and for developing targeted therapies. marketgrowthreports.com
De Novo Deuterated Drugs : Beyond improving existing drugs, there is growing interest in designing completely new chemical entities that are deuterated from the start. pharmafocusasia.comglobenewswire.com This approach allows for the strategic placement of deuterium to optimize a molecule's properties from the outset.
Expanding Therapeutic Areas : While early successes have been concentrated in specific areas, the applications for deuterated drugs are expanding into oncology, neurology, and treatments for rare diseases. globalgrowthinsights.comglobenewswire.com
Technological Advancements : Continued innovation in synthetic methodologies (e.g., biocatalysis, electrochemistry) and analytical platforms will help overcome current challenges related to cost and complexity. oaepublish.comwiseguyreports.com The development of more efficient and sustainable "green chemistry" approaches to deuteration is a key area of opportunity. europa.eu
The global market for deuterated compounds and drugs is projected to grow substantially, driven by increasing R&D investment and the clear therapeutic potential of this technology. globalgrowthinsights.comglobenewswire.comwiseguyreports.com As research continues to refine the methodologies for creating and applying these unique molecules, deuterated compounds are set to play an increasingly vital role in advancing science and medicine.
Q & A
(Basic) How is Lumefantrine-d9 synthesized and characterized in academic research?
Answer: Synthesis involves replacing nine hydrogen atoms in Lumefantrine with deuterium, typically via catalytic deuteration or isotopic exchange. Characterization requires deuterium distribution analysis using NMR spectroscopy (e.g., -NMR) and liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic purity and structural integrity. Researchers must validate the absence of non-deuterated impurities using high-resolution MS and compare spectral data to reference standards .
(Basic) What analytical methods are used to validate the purity and stability of this compound in preclinical studies?
Answer: Standard protocols include:
- Reverse-phase HPLC with UV detection to assess chemical purity.
- Isotope ratio mass spectrometry (IRMS) to verify deuterium enrichment levels.
- Forced degradation studies under heat, light, and acidic/basic conditions to evaluate stability. Data should be analyzed using ANOVA to identify degradation pathways and establish shelf-life parameters .
(Advanced) How can researchers design pharmacokinetic studies to compare this compound with its non-deuterated counterpart?
Answer: Use physiologically based pharmacokinetic (PBPK) modeling to predict deuterium effects on absorption and metabolism. In vitro assays (e.g., hepatic microsomal stability tests ) quantify metabolic half-life differences. In vivo studies should employ crossover designs in animal models, with plasma samples analyzed via LC-tandem MS to measure drug concentrations. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) during experimental planning .
(Advanced) How should contradictions in stability data between in vitro and in vivo studies of this compound be resolved?
Answer: Investigate confounding variables:
- Controlled in vitro replication : Simulate physiological conditions (e.g., pH, temperature, enzyme concentrations) matching in vivo environments.
- Cross-validate analytical methods : Compare LC-MS results with NMR-based quantification to rule out instrument bias.
- Apply multivariate statistical models (e.g., PCA) to identify outlier data points and systemic errors .
(Advanced) What strategies optimize deuterium substitution in this compound to enhance metabolic stability without compromising efficacy?
Answer:
- Isotope effect mapping : Use kinetic isotope effect (KIE) studies to identify hydrogen atoms critical for CYP450-mediated metabolism.
- Structure-activity relationship (SAR) analysis : Test deuterated analogs in in vitro antimalarial assays (e.g., Plasmodium growth inhibition) to balance metabolic stability and potency.
- Molecular dynamics simulations predict deuterium’s impact on binding affinity to malaria targets like PfATP6 .
(Basic) What is the role of this compound in antimalarial combination therapy research?
Answer: As an internal standard, it enables isotope dilution assays to quantify Lumefantrine in biological matrices. In drug synergy studies, researchers pair it with artemisinin derivatives in fixed-ratio isobolographic assays to assess additive or synergistic effects against drug-resistant Plasmodium strains .
(Advanced) How does deuterium incorporation affect this compound’s protein-binding properties?
Answer: Evaluate via equilibrium dialysis or surface plasmon resonance (SPR) to compare binding kinetics with human serum albumin (HSA). Deuterium’s mass and bond strength may alter binding entropy; use isothermal titration calorimetry (ITC) to quantify thermodynamic changes. Cross-reference with X-ray crystallography data to map binding site interactions .
(Basic) How can researchers ensure reproducibility in this compound synthesis protocols?
Answer: Document step-by-step reaction conditions (catalyst type, solvent, temperature) and implement quality control checkpoints :
- Intermediate characterization via -NMR.
- Batch-to-batch consistency checks using high-performance liquid chromatography (HPLC) .
- Share raw spectral data in public repositories (e.g., Zenodo) for peer validation .
(Advanced) What computational approaches predict the impact of deuterium on this compound’s pharmacokinetics?
Answer:
- Molecular dynamics (MD) simulations to model deuterium’s effect on drug-membrane permeability.
- Density functional theory (DFT) calculations to compare activation energies of deuterated vs. non-deuterated metabolic pathways.
- Machine learning models trained on isotopic drug datasets to forecast bioavailability .
(Advanced) How can low-abundance metabolites of this compound be detected and identified in complex biological matrices?
Answer: Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to fragment ions matching predicted m/z values. Leverage deuterium’s isotopic signature (e.g., +0.9 Da mass shift per deuterium) to distinguish metabolites from background noise. Confirm structures via NMR-based metabolomics and reference to synthetic standards .
Methodological Notes
- Referencing Standards : Cite primary literature using ACS or APA formats (e.g., "this compound’s synthesis was validated via LC-MS (Smith et al., 2023)").
- Data Validation : Use open-source tools like mzML for MS data transparency.
- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
